(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride
Brand Name: Vulcanchem
CAS No.: 198625-67-1
VCID: VC21316669
InChI: InChI=1S/C17H18ClN2.ClH/c1-19-15(13-9-5-3-6-10-13)16(20(2)17(19)18)14-11-7-4-8-12-14;/h3-12,15-16H,1-2H3;1H/q+1;/p-1/t15-,16-;/m0./s1
SMILES: CN1C(C([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Molecular Formula: C17H18Cl2N2
Molecular Weight: 321.2 g/mol

(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride

CAS No.: 198625-67-1

Cat. No.: VC21316669

Molecular Formula: C17H18Cl2N2

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride - 198625-67-1

CAS No. 198625-67-1
Molecular Formula C17H18Cl2N2
Molecular Weight 321.2 g/mol
IUPAC Name (4S,5S)-2-chloro-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride
Standard InChI InChI=1S/C17H18ClN2.ClH/c1-19-15(13-9-5-3-6-10-13)16(20(2)17(19)18)14-11-7-4-8-12-14;/h3-12,15-16H,1-2H3;1H/q+1;/p-1/t15-,16-;/m0./s1
Standard InChI Key BLERAOHPZLBFTG-MOGJOVFKSA-M
Isomeric SMILES CN1[C@H]([C@@H]([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
SMILES CN1C(C([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Canonical SMILES CN1C(C([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Chemical Identity

PropertyValue
IUPAC Name(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride
Molecular FormulaC17H17Cl2N2
Molecular Weight321.24 g/mol
ChiralityContains two stereogenic centers at positions 4 and 5
StructureFeatures a chlorinated imidazolinium ring substituted with phenyl groups

Structural Features and Stereochemistry

The compound contains:

  • A chlorinated imidazolinium ring, which imparts unique reactivity.

  • Two phenyl groups at positions 4 and 5, contributing to steric bulk and electronic effects.

  • Two stereogenic centers at positions 4 and 5, leading to the specific (4S,5S) configuration.

These features make the compound highly selective in asymmetric catalysis.

Synthesis

The synthesis of (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride typically involves:

  • Formation of the imidazolinium core: Starting from diamines or related precursors.

  • Introduction of the chlorinated substituent: Achieved via electrophilic chlorination.

  • Chiral resolution or enantioselective synthesis: Ensures the (4S,5S) configuration.

Catalysis

This compound is widely used as a precursor for N-heterocyclic carbene (NHC) ligands in transition-metal catalysis:

  • Facilitates cross-coupling reactions.

  • Enhances enantioselectivity in asymmetric transformations.

Organic Synthesis

The imidazolinium chloride serves as:

  • A phase-transfer catalyst.

  • A stabilizing agent for reactive intermediates.

Materials Science

Its ionic nature makes it suitable for:

  • Ionic liquids with specific chirality.

  • Electrolytes in advanced battery systems.

Research Findings

Recent studies have highlighted:

  • Its role in improving yields and selectivity in palladium-catalyzed coupling reactions.

  • Its potential as a building block for designing novel ionic liquids with tailored properties.

  • The importance of its stereochemistry in determining the outcome of asymmetric reactions.

Safety and Handling

AspectDetails
ToxicityMay cause irritation upon contact; handle with gloves and goggles
Storage ConditionsStore in a cool, dry place away from moisture

This comprehensive overview underscores the versatility of (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride in modern chemistry. Further research can expand its applications in green chemistry and advanced material development.

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